Physicochemical Property Comparison: 2-Substituted Pyrrolidine Scaffold vs. Parent Pyrrolidin-2-ylmethanamine
The target compound exhibits substantially altered physicochemical properties relative to the unsubstituted parent pyrrolidin-2-ylmethanamine scaffold (CAS 69500-64-7). The addition of N-benzyl and N-methyl groups increases the molecular weight from 100.16 g/mol to 204.31 g/mol, raises the predicted boiling point by approximately 137 °C, and shifts the computed LogP from approximately -0.6 to +1.87, representing a transition from a hydrophilic to a moderately lipophilic amine . These changes are critical for applications requiring enhanced membrane permeability or altered pharmacokinetic profiles. The predicted pKa of 10.45 is comparable to the parent (10.68), indicating retention of basicity at the pyrrolidine nitrogen while the tertiary amine center provides a distinct protonation state .
| Evidence Dimension | Physicochemical properties (MW, LogP, boiling point, density) |
|---|---|
| Target Compound Data | MW 204.31 g/mol; LogP 1.87; Boiling point 289.8±13.0 °C; Density 0.988±0.06 g/cm3; pKa 10.45±0.10 (Predicted) |
| Comparator Or Baseline | Pyrrolidin-2-ylmethanamine (CAS 69500-64-7): MW 100.16 g/mol; LogP -0.6; Boiling point 152.9±8.0 °C at 760 mmHg; Density 0.9±0.1 g/cm3; pKa 10.68±0.10 (Predicted) |
| Quantified Difference | ΔMW +104.15 g/mol; ΔLogP +2.47 units; ΔBoiling point ~+137 °C; ΔDensity +0.09 g/cm3 (approximate); ΔpKa -0.23 units |
| Conditions | Predicted/computed values from ACD/Labs and ChemSpider databases; boiling point at 760 mmHg where specified |
Why This Matters
The 2.5-log-unit increase in lipophilicity (LogP from -0.6 to +1.87) directly impacts the compound's suitability for CNS-targeted research applications requiring passive blood-brain barrier penetration, where a LogP range of 2-4 is generally considered favorable.
